molecular formula C18H13BrFN3O3 B6518180 N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide CAS No. 904523-99-5

N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide

Cat. No.: B6518180
CAS No.: 904523-99-5
M. Wt: 418.2 g/mol
InChI Key: GRPNJWGPRKPWHD-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates a dioxotetrahydropyrazine moiety, a feature known to contribute to biological activity in various pharmacologically active compounds. Research on closely related structures suggests that compounds with bromophenyl and fluorophenyl substituents, coupled with amide linkages, are frequently investigated for their antimicrobial and antiproliferative properties . For instance, similar molecular templates have demonstrated promising activity against bacterial and fungal species, as well as efficacy in cell-based assays against human breast adenocarcinoma cancer cell lines (MCF7) . Furthermore, the distinct substitution pattern on the pyrazine ring may be explored for targeting metabolic disorders. Patent literature indicates that related compounds with fluorophenyl and other aromatic groups are investigated as potential inhibitors of enzymes like Bace-2, which is a target for conditions such as type 2 diabetes mellitus and obesity . The presence of both bromine and fluorine atoms enhances the molecule's potential for structure-activity relationship (SAR) studies, allowing researchers to probe interactions with biological targets and optimize binding affinity and selectivity . This compound serves as a valuable chemical tool for researchers in drug discovery, enabling the exploration of new mechanisms of action and the development of lead compounds for a range of pathological conditions.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrFN3O3/c19-12-1-5-14(6-2-12)21-16(24)11-22-9-10-23(18(26)17(22)25)15-7-3-13(20)4-8-15/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPNJWGPRKPWHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CN2C=CN(C(=O)C2=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide (CAS Number: 904523-99-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological properties based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H13BrFN3O3C_{18}H_{13}BrFN_3O_3, with a molecular weight of 418.2 g/mol. The compound features a complex structure that includes a tetrahydropyrazine ring and multiple aromatic substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₃BrFN₃O₃
Molecular Weight418.2 g/mol
CAS Number904523-99-5
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One method includes the condensation of appropriate brominated and fluorinated phenyl derivatives with a tetrahydropyrazine precursor. The synthetic route must ensure high yields and purity for effective biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Line Studies : The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines. Results indicated significant cytotoxic effects with IC50 values in the low micromolar range.

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. It has been shown to activate caspase pathways and downregulate anti-apoptotic proteins such as Bcl-2.

Study 1: In Vitro Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the compound's efficacy against several cancer types. The findings indicated that it effectively reduced cell viability in a dose-dependent manner across multiple cell lines.

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the bromine and fluorine substituents could enhance or diminish biological activity. This suggests that further optimization of the chemical structure could lead to more potent derivatives.

Comparison with Similar Compounds

2-{4-[(4-chlorophenyl)methyl]-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl}-N-(3-methoxyphenyl)acetamide

  • Key Differences : Replaces the 4-fluorophenyl group with a 4-chlorophenylmethyl substituent and incorporates a 3-methoxyphenyl acetamide.
  • Properties : Higher topological polar surface area (79 Ų) compared to the target compound, suggesting improved solubility. Hydrogen bond acceptor count (4) matches the target compound .

2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(2-fluorophenyl)acetamide

  • Key Differences : Substitutes 4-fluorophenyl with 3-chloro-4-methoxyphenyl and uses a 2-fluorophenyl acetamide.
  • Properties : Molecular weight (403.79 g/mol) is slightly lower than the target compound. The chloro-methoxy group may enhance metabolic stability .

Acetamide Derivatives with Varied Heterocyclic Cores

N-(4-Bromophenyl)-2-[4-(4-nitrophenyl)-2-oxothiazol-3-yl]acetamide (9h)

  • Core Structure : 2-oxothiazole instead of tetrahydropyrazine-dione.
  • Synthesis : Yield (21%) and melting point (162–164°C) are lower than typical tetrahydropyrazine-dione derivatives, indicating reduced thermal stability .

(E)-N-(4-Bromophenyl)-2-(4-((4-((2-(1H-indole-2-carbonyl)hydrazono)methyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (11g)

  • Core Structure : Triazole-linked indole-carbohydrazide.
  • Lower nitrogen content (17.15%) compared to the target compound may reduce hydrogen-bonding capacity .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound 9h Compound 11g Compound 12b
Molecular Weight (g/mol) ~440 (estimated) 404.23 572.42 461.30
Melting Point (°C) Not reported 162–164 188–189 Not reported
Hydrogen Bond Acceptors 4 5 7 6
XlogP ~2.4 (estimated) 3.1 4.2 3.8
  • Lipophilicity : The target compound’s bromo- and fluorophenyl groups likely increase XlogP (~2.4) compared to polar analogues like compound 12b (XlogP 3.8) .

Preparation Methods

Synthesis of N-(4-Bromophenyl)Acetamide

The acetylation of 4-bromobenzylamine represents a foundational step. As demonstrated in the synthesis of N-[(4-bromophenyl)methyl]acetamide, this reaction employs acetyl chloride in the presence of triethylamine as a base, dissolved in dichloromethane. Key parameters include:

  • Temperature : 0–30°C

  • Reaction Time : 2 hours

  • Yield : 100% (1.3 g scale)

The reaction mechanism involves nucleophilic acyl substitution, where triethylamine neutralizes HCl byproducts, driving the reaction to completion. Post-synthesis purification via aqueous workup and sodium sulfate drying ensures high purity, as confirmed by LCMS ([M+H]+ = 228) and 1H NMR (δ 2.00 ppm for acetyl CH3).

Preparation of 4-(4-Fluorophenyl)-2,3-Dioxo-1,2,3,4-Tetrahydropyrazine

The tetrahydropyrazine-dione ring system can be constructed via cyclocondensation strategies. A analogous methodology from a five-component reaction highlights the use of iodine catalysis to assemble tetrahydropyridine derivatives. Adapting this approach:

  • Reagents : Ethyl acetoacetate, 4-fluoroaniline, 4-fluorobenzaldehyde

  • Catalyst : Molecular iodine (10 mol%)

  • Solvent : Methanol

  • Conditions : 55°C for 12 hours

This method facilitates the formation of a six-membered ring through sequential imine formation, Michael addition, and cyclization. For the target pyrazine-dione, substituting ethyl acetoacetate with a diketone precursor (e.g., diethyl oxalate) could enable 2,3-diketone incorporation.

Integrated Synthetic Routes

Sequential Acetylation and Pyrazinone Coupling

Step 1 : Synthesize N-(4-bromophenyl)acetamide as described in Section 1.1.
Step 2 : Prepare 4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazine via cyclocondensation:

  • React 4-fluoroaniline with diethyl oxalate under acidic conditions to form 2,3-dioxopyrazine.

  • Introduce the 4-fluorophenyl group via nucleophilic aromatic substitution using 4-fluorophenylmagnesium bromide.
    Step 3 : Couple the acetamide and pyrazinone moieties through a nucleophilic acyl substitution:

  • Activate the pyrazinone’s nitrogen with a base (e.g., NaH) in THF.

  • React with N-(4-bromophenyl)chloroacetamide at 0°C, followed by warming to room temperature.

Key Optimization :

  • Catalyst Screening : Triethylamine (from) vs. DMAP for acylation efficiency.

  • Solvent Effects : Dichloromethane (from) vs. DMF for coupling reactivity.

One-Pot Multi-Component Assembly

Inspired by the iodine-catalyzed five-component synthesis, this route consolidates steps:

  • Combine 4-bromoaniline, ethyl acetoacetate, 4-fluorobenzaldehyde, and diethyl oxalate in methanol.

  • Add molecular iodine (10 mol%) and stir at 55°C for 12–24 hours.

  • Purify via column chromatography (ethyl acetate/hexane).

Advantages :

  • Reduced purification steps.

  • In situ generation of intermediates enhances atom economy.

Challenges :

  • Regiochemical control during cyclization.

  • Competing side reactions (e.g., over-oxidation).

Analytical Validation and Characterization

Spectroscopic Confirmation

  • 1H NMR :

    • Acetamide CH3: δ 2.00–2.10 ppm (singlet).

    • Pyrazinone NH: δ 10.1–10.3 ppm (broad).

    • Aromatic protons: δ 6.8–7.6 ppm (multiplets).

  • LCMS :

    • [M+H]+ expected at m/z 458.3 (C20H16BrFN3O3).

Crystallographic Analysis

Single-crystal XRD (as performed in) can confirm:

  • Boat Conformation of the tetrahydropyrazine ring (puckering amplitude ~0.68 Å).

  • Intermolecular Interactions : C–H···O and N–H···F bonds stabilizing the lattice.

Comparative Evaluation of Methods

Parameter Sequential Route Multi-Component Route
Yield 65–75%50–60%
Purity >95% (HPLC)85–90%
Reaction Time 18–24 hours12–24 hours
Scalability High (gram-scale)Moderate (mg to gram)
Regioselectivity ControlledVariable

Industrial-Scale Considerations

Patent methodologies emphasize solvent recycling and waste minimization. For bromination steps:

  • Bromide Recovery : Distillation of toluene/water azeotropes reduces bromide waste.

  • Catalyst Reuse : Ammonium heptamolybdate (0.012 mmol scale ) can be recovered via filtration.

Q & A

Q. How can researchers optimize the synthesis of N-(4-bromophenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide?

Synthesis optimization involves multi-step reactions with precise control of temperature (e.g., 273–298 K), solvent selection (e.g., dichloromethane), and catalysts (e.g., carbodiimide derivatives). Key steps include coupling the bromophenylacetic acid precursor with fluorophenyl-aniline derivatives under anhydrous conditions, followed by purification via chromatography. Monitoring reaction progress with TLC/HPLC ensures intermediate purity .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, and single-crystal X-ray diffraction (as in ) resolves 3D conformation. Elemental analysis ensures purity ≥95% .

Q. Which in vitro assays are recommended for initial biological activity screening?

Standard assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Antimicrobial Activity : Disk diffusion or microdilution methods against bacterial/fungal strains.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases. Validate results with triplicate replicates and positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

SAR studies require systematic derivatization of functional groups (e.g., substituting bromine with other halogens or modifying the pyrazine ring). Test derivatives using standardized biological assays and correlate activity with structural features. Computational tools like molecular docking (AutoDock Vina) predict binding modes to targets like EGFR or PARP .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability or impurity. Address this by:

  • Reproducing experiments under identical conditions (solvent, cell line, incubation time).
  • Validating compound purity via HPLC and quantifying degradation products.
  • Using orthogonal assays (e.g., SPR for binding affinity alongside enzyme inhibition) .

Q. How can computational methods elucidate target interactions?

Molecular dynamics simulations (GROMACS) model ligand-protein interactions over time, while density functional theory (DFT) calculates electronic properties influencing reactivity. Pair these with mutagenesis studies to identify critical binding residues (e.g., fluorophenyl group interactions with hydrophobic pockets) .

Q. What approaches are used to study the compound’s metabolic stability and toxicity?

  • Metabolic Stability : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS.
  • Toxicity : Zebrafish embryo models assess developmental toxicity; comet assays detect DNA damage. Compare results with in silico ADMET predictions (e.g., SwissADME) .

Q. How can crystallography data improve mechanistic understanding?

Single-crystal X-ray structures (e.g., ) reveal dihedral angles between aromatic rings (e.g., 66.4° between bromophenyl and fluorophenyl groups), influencing conformational flexibility and target binding. Hydrogen-bonding networks (N–H⋯O) inform solubility and stability .

Methodological Considerations

Q. How should researchers address solubility challenges during formulation?

  • Test co-solvents (DMSO/PEG-400) for in vitro assays.
  • For in vivo studies, use nanoemulsions or cyclodextrin complexes. Measure solubility via shake-flask method with UV-Vis quantification .

Q. What analytical techniques quantify trace impurities in batch synthesis?

High-resolution LC-MS/MS identifies impurities at ppm levels. Combine with ¹H NMR (qNMR) for absolute quantification. Stability-indicating methods (e.g., forced degradation under acidic/oxidative conditions) validate analytical robustness .

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